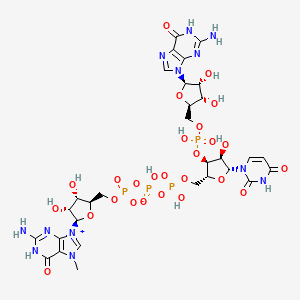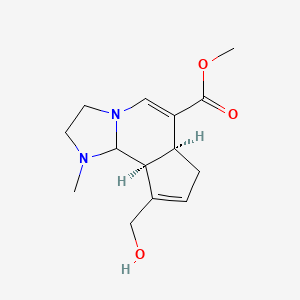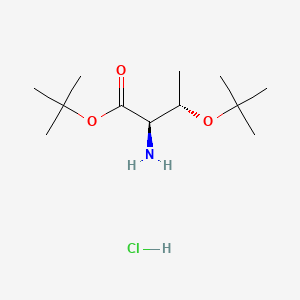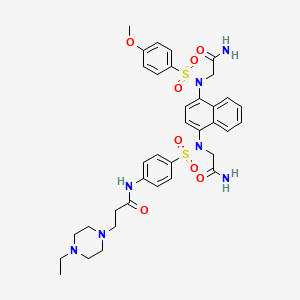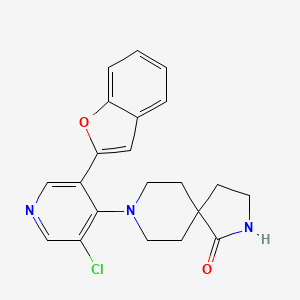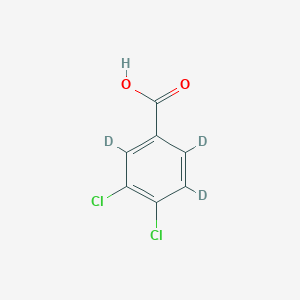![molecular formula C17H18F2N6O2 B12405083 2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid is a complex organic compound that features a pyrrolo[2,3-b]pyridine core with fluorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the tert-butyl group: This is often done using tert-butyl bromoacetate in the presence of a base like potassium carbonate.
Coupling reactions: The final step involves coupling the fluorinated pyrrolo[2,3-b]pyridine with the pyrimidine derivative under conditions such as palladium-catalyzed cross-coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.
Scientific Research Applications
2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: It can be explored for its potential in creating new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate
Uniqueness
2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid is unique due to its dual fluorination and the presence of both pyrrolo[2,3-b]pyridine and pyrimidine moieties. This combination enhances its potential interactions with biological targets and its versatility in synthetic applications.
Properties
Molecular Formula |
C17H18F2N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid |
InChI |
InChI=1S/C17H18F2N6O2/c1-17(2,3)25(8-13(26)27)24-16-12(19)7-22-15(23-16)11-6-21-14-10(11)4-9(18)5-20-14/h4-7H,8H2,1-3H3,(H,20,21)(H,26,27)(H,22,23,24) |
InChI Key |
FWEPEQCPHBWQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)NC1=NC(=NC=C1F)C2=CNC3=C2C=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



